molecular formula C16H11FN2O3 B2774919 3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953730-51-3

3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2774919
CAS No.: 953730-51-3
M. Wt: 298.273
InChI Key: SKYTVXWEFWNEHT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.273. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A series of compounds related to the specified chemical structure have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of fluoroquinolones incorporating a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine at the C7 position of the quinolone core demonstrated comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a promising candidate for therapeutic agents (Xiaoguang Huang et al., 2010).

Synthesis and Chemical Reactions

The compound and its derivatives have been the focus of synthesis studies. For example, procedures for the high-pressure carbonation of substituted 3-pyridinols yielding corresponding pyridine carboxylic acids have been described, leading to the synthesis of oxazolo[4,5-b]pyridine derivatives (F. Mutterer & C. Weis, 1976). Additionally, a novel synthetic approach constructed novel fluorinated 5-oxo(thioxo)-2-oxido(sulfido)-1,2,4,3triazaphospholo[1,5-a]pyridines, demonstrating the versatility of reactions involving the compound's structural framework (M. Assiri et al., 2018).

Properties

IUPAC Name

3-cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-5-3-8(4-6-10)12-7-11(16(20)21)13-14(9-1-2-9)19-22-15(13)18-12/h3-7,9H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYTVXWEFWNEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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